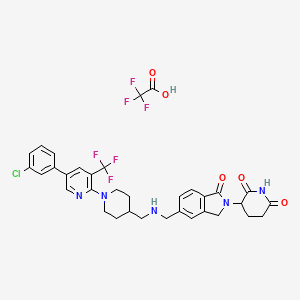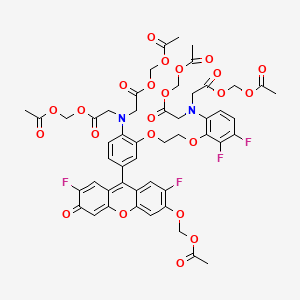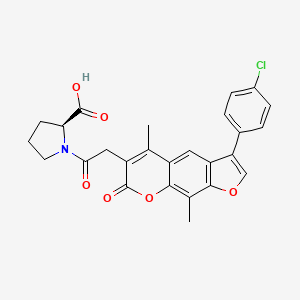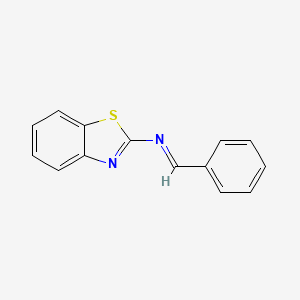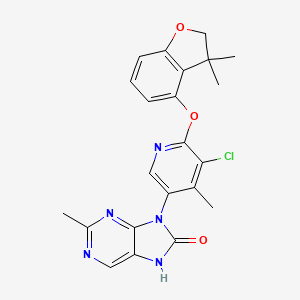
Kv3.1 modulator 2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Kv3.1 modulator 2 is a small molecule that acts as a positive modulator of the Kv3.1 potassium channels. These channels are voltage-gated ion channels that play a crucial role in the repolarization of action potentials in neurons, allowing for high-frequency firing. This compound has shown potential in treating neurological disorders by enhancing the function of these channels.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Kv3.1 modulator 2 involves multiple steps, starting from commercially available starting materials. The key steps include:
- Formation of the core structure through a series of condensation reactions.
- Introduction of functional groups via substitution reactions.
- Purification and isolation of the final product using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Kv3.1 modulator 2 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of functional groups to less oxidized states.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of alcohol groups may yield ketones or aldehydes, while reduction of nitro groups may yield amines.
Aplicaciones Científicas De Investigación
Kv3.1 modulator 2 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the function of Kv3.1 channels and their role in neuronal signaling.
Biology: Employed in research to understand the physiological and pathological roles of Kv3.1 channels in various tissues.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as epilepsy, schizophrenia, and Alzheimer’s disease.
Industry: Utilized in the development of new pharmacological agents targeting Kv3.1 channels.
Mecanismo De Acción
Kv3.1 modulator 2 exerts its effects by binding to specific sites on the Kv3.1 potassium channels, stabilizing their open state. This enhances the flow of potassium ions through the channels, leading to improved repolarization of action potentials and increased neuronal firing rates. The molecular targets include the voltage-sensing and pore domains of the channel, and the pathways involved are related to the modulation of neuronal excitability.
Comparación Con Compuestos Similares
Similar Compounds
AUT00206: Another modulator of Kv3.1 and Kv3.2 channels, used in research for its effects on reward-related striatal abnormalities in schizophrenia.
Compound 4: A highly potent small molecule modulator of Kv3.1 with favorable pharmacokinetic properties.
Uniqueness
Kv3.1 modulator 2 is unique due to its high selectivity and potency for Kv3.1 channels, with an EC50 value of 68 nanomolar. This makes it a valuable tool for studying the specific roles of Kv3.1 channels in various physiological and pathological processes.
Propiedades
Fórmula molecular |
C22H20ClN5O3 |
|---|---|
Peso molecular |
437.9 g/mol |
Nombre IUPAC |
9-[5-chloro-6-[(3,3-dimethyl-2H-1-benzofuran-4-yl)oxy]-4-methylpyridin-3-yl]-2-methyl-7H-purin-8-one |
InChI |
InChI=1S/C22H20ClN5O3/c1-11-14(28-19-13(27-21(28)29)8-24-12(2)26-19)9-25-20(18(11)23)31-16-7-5-6-15-17(16)22(3,4)10-30-15/h5-9H,10H2,1-4H3,(H,27,29) |
Clave InChI |
MLPMJBILCUWBJI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC=C1N2C3=NC(=NC=C3NC2=O)C)OC4=CC=CC5=C4C(CO5)(C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


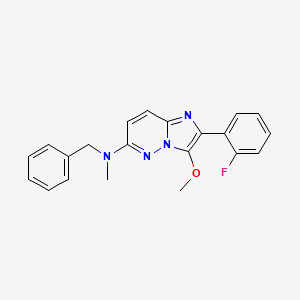
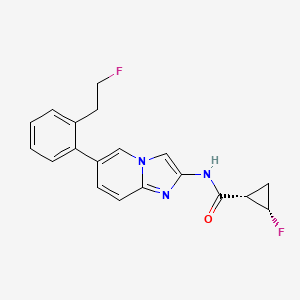

![acetamide;2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;perchlorate](/img/structure/B15136913.png)
![2-(2-methylpropylamino)-1-[(4R)-4-(6-methylpyridin-2-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]ethanone](/img/structure/B15136921.png)
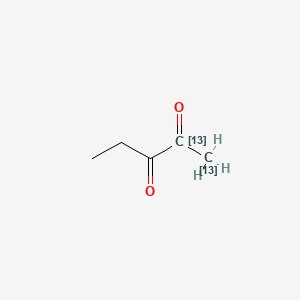
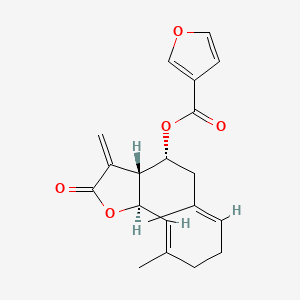
![4-anilino-N-methyl-6-[6-[4-[[2-[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butylcarbamoyl]pyridin-3-yl]quinoline-3-carboxamide](/img/structure/B15136925.png)
![sodium;(5R)-6-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B15136938.png)
